4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide
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Overview
Description
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide is a compound that features a hydrazine group, a thiazole ring, and a benzamide moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Benzamide Moiety: This step involves the reaction of the thiazole derivative with an appropriate benzoyl chloride to form the benzamide linkage.
Introduction of the Hydrazine Group: The final step involves the reaction of the intermediate compound with hydrazine hydrate to introduce the hydrazine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Azides and other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide is unique due to its combination of a hydrazine group, a thiazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-hydrazinyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H14N4OS/c13-16-10-3-1-9(2-4-10)12(17)14-6-5-11-7-18-8-15-11/h1-4,7-8,16H,5-6,13H2,(H,14,17) |
InChI Key |
CIMDDUDJUNCVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CSC=N2)NN |
Origin of Product |
United States |
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